ethyl 2-[2-[4-(allyloxy)phenyl]-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
CAS No.:
Cat. No.: VC15607499
Molecular Formula: C31H32N2O7S
Molecular Weight: 576.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H32N2O7S |
|---|---|
| Molecular Weight | 576.7 g/mol |
| IUPAC Name | ethyl 2-[(4E)-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-2,3-dioxo-5-(4-prop-2-enoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C31H32N2O7S/c1-6-15-39-22-12-9-20(10-13-22)25-24(26(34)21-11-14-23(18(4)17-21)40-16-7-2)27(35)29(36)33(25)31-32-19(5)28(41-31)30(37)38-8-3/h6,9-14,17,25,34H,1,7-8,15-16H2,2-5H3/b26-24+ |
| Standard InChI Key | KHAZNQHPTXBKNW-SHHOIMCASA-N |
| Isomeric SMILES | CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)OCC=C)/O)C |
| Canonical SMILES | CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)OCC=C)O)C |
Introduction
Ethyl 2-[2-[4-(allyloxy)phenyl]-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a molecular formula of C31H32N2O7S and a molecular weight of approximately 572.66 g/mol. This compound belongs to the class of thiazole derivatives and features a unique combination of functional groups, including an allyloxy group, hydroxyl groups, a thiazole ring, and a pyrrole moiety, which contribute to its chemical reactivity and potential biological activity.
Synthesis and Reaction Conditions
The synthesis of ethyl 2-[2-[4-(allyloxy)phenyl]-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and minimize by-products. Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor the reaction progress.
Potential Applications and Biological Activity
This compound exhibits potential in various scientific fields due to its complex structure and diverse functional groups. Preliminary studies suggest it may interact with biological targets relevant in medicinal chemistry, although further research is needed to elucidate specific pathways affected by this compound. Its structural components suggest potential interactions with enzymes and receptors, which could lead to applications in pharmacology.
| Potential Application | Description |
|---|---|
| Medicinal Chemistry | Potential interactions with biological targets |
| Pharmacology | Possible anti-inflammatory and anticancer properties |
Comparison with Similar Compounds
Ethyl 2-[2-[4-(allyloxy)phenyl]-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate shares structural similarities with other compounds but stands out due to its unique combination of functional groups.
| Compound | Key Features | Unique Aspects |
|---|---|---|
| 4-Hydroxycoumarin | Hydroxyl and Coumarin Moieties | Anticoagulant Properties |
| Thiazolidinedione | Thiazole Ring | Used in Diabetes Treatment |
| Allylphenol | Allyl Group and Phenolic Structure | Antioxidant Properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume